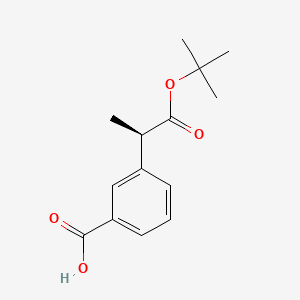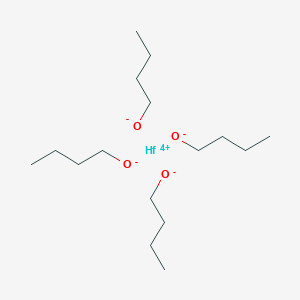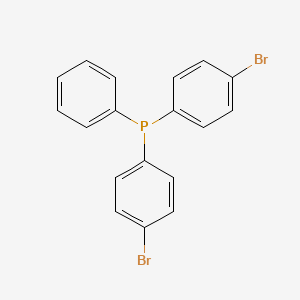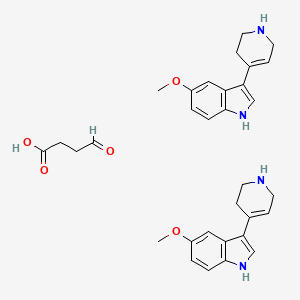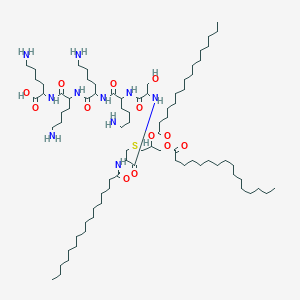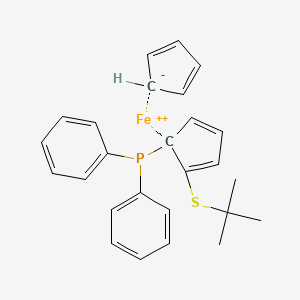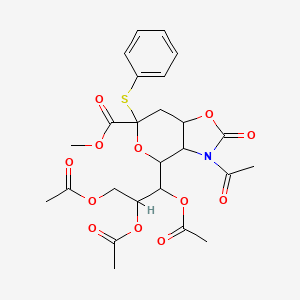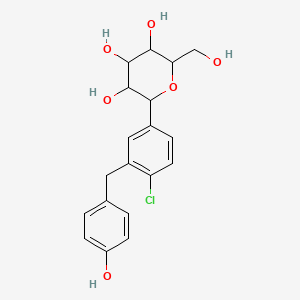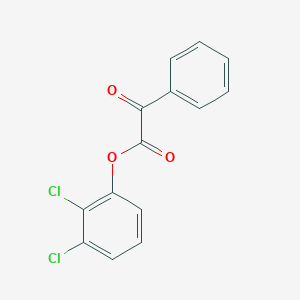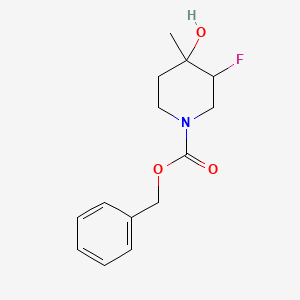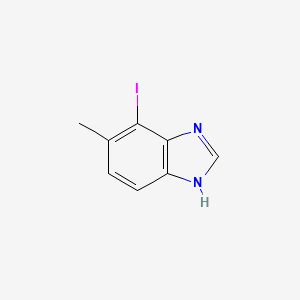
4-Iodo-5-methyl-1H-benzoimidazole
Vue d'ensemble
Description
4-Iodo-5-methyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an iodine atom at the 4-position and a methyl group at the 5-position of the benzimidazole ring makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-1H-benzoimidazole typically involves the iodination of 5-methyl-1H-benzoimidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-methyl-1H-benzoimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the benzimidazole ring.
Major Products Formed
Substitution Reactions: Products include 4-azido-5-methyl-1H-benzoimidazole, 4-thio-5-methyl-1H-benzoimidazole, and 4-alkoxy-5-methyl-1H-benzoimidazole.
Oxidation Reactions: Products include 4-iodo-5-carboxy-1H-benzoimidazole and 4-iodo-5-formyl-1H-benzoimidazole.
Reduction Reactions: Products include 4-iodo-5-methyl-1,2-dihydro-1H-benzoimidazole.
Applications De Recherche Scientifique
4-Iodo-5-methyl-1H-benzoimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active benzimidazole derivatives.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methyl-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, while the methyl group can influence its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-benzoimidazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
4-Iodo-1H-benzoimidazole: Lacks the methyl group, which can affect its chemical properties and interactions.
4-Chloro-5-methyl-1H-benzoimidazole:
Uniqueness
4-Iodo-5-methyl-1H-benzoimidazole is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing its interaction with biological targets, while the methyl group can affect its solubility and membrane permeability.
Propriétés
IUPAC Name |
4-iodo-5-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCPFMSCWVSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


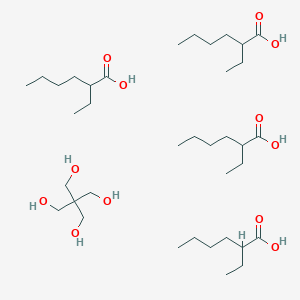
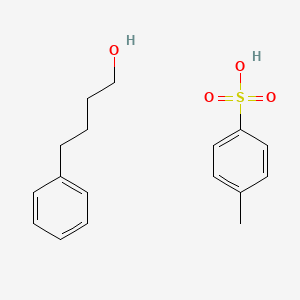
![1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride](/img/structure/B8232409.png)
